molecular formula C9H9NO4 B8009916 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B8009916
M. Wt: 195.17 g/mol
InChI Key: GULHJQHAMGELCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound with the molecular formula C9H9NO4 It is characterized by a benzodioxine ring system substituted with a methyl group at the 7th position and a nitro group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the nitration of 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: this compound-7-carboxylic acid.

    Reduction: 7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context.

Comparison with Similar Compounds

    7-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a methyl and a nitro group on the benzodioxine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHJQHAMGELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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